2,2',3,3',6,6'-Hexabromodiphenyl ether
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Overview
Description
2,2’,3,3’,6,6’-Hexabromodiphenyl ether is a polybrominated diphenyl ether (PBDE) with the molecular formula C12H4Br6O. It is a brominated flame retardant used in various industrial applications to reduce the flammability of materials. This compound is part of a larger group of PBDEs, which are known for their persistence in the environment and potential health impacts.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,3,3’,6,6’-Hexabromodiphenyl ether typically involves the bromination of diphenyl ether. The reaction is carried out in the presence of a brominating agent such as bromine or a bromine-containing compound. The process requires specific conditions, including controlled temperature and solvent choice, to ensure selective bromination at the desired positions on the diphenyl ether molecule .
Industrial Production Methods
Industrial production of 2,2’,3,3’,6,6’-Hexabromodiphenyl ether follows similar synthetic routes but on a larger scale. The process involves continuous bromination reactions in reactors designed to handle large volumes of reactants and products. The reaction conditions are optimized for maximum yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,2’,3,3’,6,6’-Hexabromodiphenyl ether undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of bromine atoms, resulting in less brominated diphenyl ethers.
Substitution: This reaction involves the replacement of bromine atoms with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide or ammonia are employed under specific conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include hydroxylated diphenyl ethers, less brominated diphenyl ethers, and substituted diphenyl ethers with various functional groups .
Scientific Research Applications
2,2’,3,3’,6,6’-Hexabromodiphenyl ether has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of brominated flame retardants in the environment and their degradation pathways.
Biology: Research focuses on its effects on biological systems, including its potential endocrine-disrupting properties.
Medicine: Studies investigate its impact on human health, particularly its role in disrupting thyroid hormone regulation.
Industry: It is used in the production of flame-retardant materials, including plastics, textiles, and electronic equipment
Mechanism of Action
The mechanism of action of 2,2’,3,3’,6,6’-Hexabromodiphenyl ether involves its interaction with biological molecules, particularly thyroid hormone receptors. It can disrupt the normal functioning of thyroid hormones by mimicking or blocking their action, leading to altered hormone levels and potential health effects. The compound can also induce oxidative stress and inflammation in cells, contributing to its toxic effects .
Comparison with Similar Compounds
Similar Compounds
- 2,2’,4,4’,5,5’-Hexabromodiphenyl ether
- 2,2’,3,4,4’,6-Hexabromodiphenyl ether
- 2,2’,3,4’,5,6’-Hexabromodiphenyl ether
- 2,2’,4,4’,5,5’-Hexabromodiphenyl ether
Uniqueness
2,2’,3,3’,6,6’-Hexabromodiphenyl ether is unique due to its specific bromination pattern, which influences its chemical properties and biological activity. Compared to other hexabromodiphenyl ethers, it has distinct reactivity and environmental persistence, making it a compound of interest in both scientific research and industrial applications .
Properties
CAS No. |
446254-94-0 |
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Molecular Formula |
C12H4Br6O |
Molecular Weight |
643.6 g/mol |
IUPAC Name |
1,2,4-tribromo-3-(2,3,6-tribromophenoxy)benzene |
InChI |
InChI=1S/C12H4Br6O/c13-5-1-3-7(15)11(9(5)17)19-12-8(16)4-2-6(14)10(12)18/h1-4H |
InChI Key |
NTWGDSLWLUPCDW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1Br)OC2=C(C=CC(=C2Br)Br)Br)Br)Br |
Origin of Product |
United States |
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